molecular formula C11H9Cl2N3OS B7465972 1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No. B7465972
M. Wt: 302.2 g/mol
InChI Key: VKOACKUHUIDZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone, also known as DMTE, is a chemical compound that has been extensively studied due to its potential applications in scientific research. DMTE is a derivative of the triazole class of compounds, which have been shown to possess a wide range of biological activities, including antifungal, antibacterial, and antitumor properties.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone has been shown to possess a range of biological activities that make it a valuable tool for scientific research. One of the primary applications of this compound is in the study of the mechanism of action of triazole compounds. Triazoles have been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This compound can be used to study the effects of cytochrome P450 inhibition on drug metabolism and toxicity.
Another application of this compound is in the study of the antifungal activity of triazole compounds. Triazoles are commonly used as antifungal agents, and this compound has been shown to possess potent antifungal activity against a range of fungal species. This compound can be used to study the mechanism of action of triazole antifungal agents and to develop new antifungal compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is not fully understood, but it is believed to involve the inhibition of cytochrome P450 enzymes. Cytochrome P450 enzymes are involved in the metabolism of many drugs and xenobiotics, and inhibition of these enzymes can lead to changes in drug metabolism and toxicity. This compound has also been shown to possess antifungal activity, which may be due to its ability to inhibit fungal cytochrome P450 enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism and toxicity. This compound has also been shown to possess potent antifungal activity against a range of fungal species. In vivo studies have shown that this compound can reduce the growth of tumors in animal models, indicating that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is its ease of synthesis and availability. This compound can be synthesized on a large scale, making it an attractive compound for scientific research. This compound also possesses a range of biological activities that make it a valuable tool for studying the mechanisms of action of triazole compounds and developing new antifungal and anticancer agents.
One limitation of this compound is its potential toxicity. This compound has been shown to possess cytotoxic activity, and caution should be exercised when handling and using this compound in the laboratory. Additionally, this compound may not be suitable for use in certain experiments due to its effects on cytochrome P450 enzymes, which can lead to changes in drug metabolism and toxicity.

Future Directions

There are several future directions for research on 1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone. One area of research is the development of new antifungal and anticancer agents based on the structure of this compound. This compound can also be used to study the effects of cytochrome P450 inhibition on drug metabolism and toxicity, which may lead to the development of new drugs with improved safety and efficacy. Additionally, this compound can be used to study the mechanisms of action of triazole compounds and to develop new compounds with improved biological activities.

Synthesis Methods

1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone can be synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethyl chloroformate to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale, making it an attractive compound for scientific research.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS/c1-16-6-14-15-11(16)18-5-10(17)8-3-2-7(12)4-9(8)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOACKUHUIDZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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